molecular formula C30H39N3O9S B11042944 di-tert-butyl (6E)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-2-(3-nitrophenyl)cyclohexane-1,3-dicarboxylate

di-tert-butyl (6E)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-2-(3-nitrophenyl)cyclohexane-1,3-dicarboxylate

Cat. No.: B11042944
M. Wt: 617.7 g/mol
InChI Key: DOXZXPPIXLMYEL-DFKUXCBWSA-N
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Description

Di-tert-butyl (6E)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-2-(3-nitrophenyl)cyclohexane-1,3-dicarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl (6E)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-2-(3-nitrophenyl)cyclohexane-1,3-dicarboxylate typically involves multiple steps:

    Formation of the Cyclohexane Core: The cyclohexane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of Functional Groups: The hydroxyl, methyl, and nitrophenyl groups are introduced through selective functionalization reactions, such as Friedel-Crafts alkylation and nitration.

    Sulfonyl Hydrazine Addition: The sulfonyl hydrazine group is added via a condensation reaction with a sulfonyl hydrazine derivative.

    Esterification: The final step involves esterification to introduce the di-tert-butyl ester groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The sulfonyl hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonyl hydrazine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s potential biological activity, particularly due to the presence of the sulfonyl hydrazine group, makes it a candidate for drug development. It could be explored for its antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, derivatives of this compound might be investigated for their therapeutic potential. The unique combination of functional groups could interact with biological targets in novel ways, leading to the development of new drugs.

Industry

In materials science, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which di-tert-butyl (6E)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-2-(3-nitrophenyl)cyclohexane-1,3-dicarboxylate exerts its effects would depend on its specific application. For instance, in a biological context, the sulfonyl hydrazine group could interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The nitrophenyl group might participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butyl 4-hydroxy-4-methylcyclohexane-1,3-dicarboxylate: Lacks the sulfonyl hydrazine and nitrophenyl groups, making it less versatile in chemical reactions.

    4-Hydroxy-4-methyl-2-(3-nitrophenyl)cyclohexane-1,3-dicarboxylate: Does not have the di-tert-butyl ester groups, which may affect its solubility and stability.

    6-{2-[(4-Methylphenyl)sulfonyl]hydrazinylidene}-2-(3-nitrophenyl)cyclohexane-1,3-dicarboxylate: Lacks the hydroxyl and methyl groups, potentially altering its reactivity and biological activity.

Uniqueness

The unique combination of functional groups in di-tert-butyl (6E)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-2-(3-nitrophenyl)cyclohexane-1,3-dicarboxylate provides it with a distinct set of chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering versatility that similar compounds may not possess.

Properties

Molecular Formula

C30H39N3O9S

Molecular Weight

617.7 g/mol

IUPAC Name

ditert-butyl (6E)-4-hydroxy-4-methyl-6-[(4-methylphenyl)sulfonylhydrazinylidene]-2-(3-nitrophenyl)cyclohexane-1,3-dicarboxylate

InChI

InChI=1S/C30H39N3O9S/c1-18-12-14-21(15-13-18)43(39,40)32-31-22-17-30(8,36)25(27(35)42-29(5,6)7)23(24(22)26(34)41-28(2,3)4)19-10-9-11-20(16-19)33(37)38/h9-16,23-25,32,36H,17H2,1-8H3/b31-22+

InChI Key

DOXZXPPIXLMYEL-DFKUXCBWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/2\CC(C(C(C2C(=O)OC(C)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC(C)(C)C)(C)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC(C(C(C2C(=O)OC(C)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC(C)(C)C)(C)O

Origin of Product

United States

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